5-Bromo-3-tert-butyl-1H-1,2,4-triazole
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Overview
Description
5-Bromo-3-tert-butyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the third position and a tert-butyl group at the fifth position on the triazole ring. The molecular formula of this compound is C6H10BrN3, and it has a molecular weight of 204.07 g/mol .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the triazole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-Bromo-3-tert-butyl-1H-1,2,4-triazole may also interact with various biological targets.
Mode of Action
It’s known that the introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . This suggests that the tert-butyl group in this compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to triazoles, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is very important for passage through the cell wall . This suggests that the tert-butyl group in this compound may enhance its bioavailability.
Result of Action
Compounds containing the indole nucleus have been reported to have a wide range of biological activity and medicinal applications . This suggests that this compound may also have diverse biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-tert-butyl-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-tert-butyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process may include the use of bromine or other brominating agents under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-tert-butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-amino-5-tert-butyl-1H-1,2,4-triazole or 3-thio-5-tert-butyl-1H-1,2,4-triazole can be formed.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Scientific Research Applications
5-Bromo-3-tert-butyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the tert-butyl group, making it less lipophilic.
5-tert-Butyl-1H-1,2,4-triazole: Lacks the bromine atom, affecting its reactivity and biological activity.
3-Bromo-5-methyl-1H-1,2,4-triazole: Contains a methyl group instead of a tert-butyl group, influencing its steric and electronic properties.
Uniqueness
5-Bromo-3-tert-butyl-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the tert-butyl group. This combination enhances its reactivity and lipophilicity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
3-bromo-5-tert-butyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVHZJPOSOHEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622285 |
Source
|
Record name | 3-Bromo-5-tert-butyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146858-36-8 |
Source
|
Record name | 3-Bromo-5-tert-butyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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